Pyridazine-3-carbonitrile
Overview
Description
Pyridazine-3-carbonitrile is a chemical compound that has garnered the attention of researchers due to its unique properties and potential applications in various fields of research and industry. It contains a six-membered ring with two adjacent nitrogen atoms . It is a derivative of pyridazine, which is an important group of heterocyclic compounds .
Synthesis Analysis
Pyridazine-3-carbonitrile can be synthesized through various methods. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .
Molecular Structure Analysis
The molecular formula of Pyridazine-3-carbonitrile is C5H3N3 and its molecular weight is 105.10 g/mol . It is a colorless liquid with a boiling point of 208 °C .
Chemical Reactions Analysis
Pyridazine-3-carbonitrile is involved in [3 + n] cycloaddition reactions, which are one of the most important and efficient tools in the synthesis of heterocyclic rings . The stereochemistry and regiochemistry of these cycloaddition reactions have been discussed in recent advances .
Physical And Chemical Properties Analysis
Pyridazine-3-carbonitrile is a solid substance with a melting point of 43-48 °C . Its SMILES string is N#Cc1cccnn1 .
Scientific Research Applications
Summary of the Application
Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their excellent chemistry and potential applications in medicinal chemistry and optoelectronics . They have been used in [3 + n] cycloaddition reactions in the pyridazine series .
Methods of Application or Experimental Procedures
The application involves [3 + n] cycloaddition reactions, which represent one of the most important and efficient tools in the synthesis of heterocyclic rings . These reactions consist of the addition of a multiple bond dipolarophile to a three-atom component system (TACS) .
Results or Outcomes
Applications in optoelectronics (in particular, as fluorescent materials and sensors) and medicinal chemistry (in particular, antimicrobials and anticancer) have been reviewed .
2. Pharmacological Activities
Summary of the Application
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .
Methods of Application or Experimental Procedures
The application involves the use of pyridazine and pyridazinone derivatives in the synthesis of compounds with various pharmacological activities .
Results or Outcomes
These compounds have shown antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
3. CDK2 Inhibitors
Summary of the Application
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .
Methods of Application or Experimental Procedures
A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Results or Outcomes
Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13, and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively .
4. Synthesis of Azapentalenes
Summary of the Application
The azido group substituted ortho to the pyrazole has been used in the synthesis of azapentalenes .
Methods of Application or Experimental Procedures
The synthesis involves the use of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .
Results or Outcomes
The result is the formation of azapentalenes, a class of heterocyclic compounds .
5. Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate
Summary of the Application
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .
Methods of Application or Experimental Procedures
The synthesis involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .
Results or Outcomes
This method provided the desired products with moderate to good yields. The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
6. Synthesis of 1H-1,2,3-Triazolo[4,5-b]pyrazine
Summary of the Application
A Pfizer patent filed in 2007 detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine .
Methods of Application or Experimental Procedures
The synthesis involves the use of 2-amino-3,5-dibromopyrazine, isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid .
Results or Outcomes
The result is the formation of 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .
Safety And Hazards
Pyridazine-3-carbonitrile is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
pyridazine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-4-5-2-1-3-7-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJESVVYWPFAJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545720 | |
Record name | Pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3-carbonitrile | |
CAS RN |
53896-49-4 | |
Record name | Pyridazine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyridazine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.